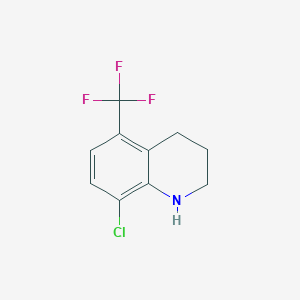

8-Chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Description

8-Chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a substituted tetrahydroquinoline derivative featuring a chlorine atom at the 8-position and a trifluoromethyl (-CF₃) group at the 5-position of the bicyclic scaffold. Tetrahydroquinolines are privileged structures in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties . The chloro and trifluoromethyl substituents in this compound likely enhance its metabolic stability and binding affinity to biological targets, as halogens and fluorine-containing groups are known to modulate lipophilicity, electronic effects, and resistance to oxidative degradation .

Structural data from lists a molecular formula of C₁₁H₂₂ClNO₂ (MW: 235.76), though this may conflict with standard tetrahydroquinoline frameworks; further verification is recommended. The compound is listed with 95% purity and a CAS number (EN300-746646), indicating its use in research settings .

Propriétés

IUPAC Name |

8-chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF3N/c11-8-4-3-7(10(12,13)14)6-2-1-5-15-9(6)8/h3-4,15H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYYHLGRMQWIAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2NC1)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the reaction of 8-chloroquinoline with trifluoromethylating agents in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 8-Chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove any impurities and obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

8-Chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications.

Applications De Recherche Scientifique

Medicinal Chemistry

The unique chemical structure of 8-Chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline makes it a promising candidate for drug development. The presence of chlorine and trifluoromethyl groups enhances its lipophilicity and potential bioactivity.

Anticonvulsant and Antipsychotic Properties

Research into tetrahydroquinoline derivatives has indicated potential applications in treating neurological disorders. Studies have shown that similar compounds exhibit anticonvulsant and antipsychotic properties due to their interactions with neurotransmitter systems.

Antimicrobial Activity

The compound has been noted for its potential antimicrobial effects. Structural analogs have demonstrated significant activity against various bacterial strains, suggesting that 8-Chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline may also possess similar properties.

Material Science

The physical properties of 8-Chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline make it suitable for applications in material science.

Fluorescence and Conductivity

Tetrahydroquinoline derivatives can exhibit interesting optical properties such as fluorescence. This characteristic can be harnessed in the development of fluorescent materials or sensors.

Biological Research

The biological activities of 8-Chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline are under investigation to understand its mechanisms of action.

Enzyme Interaction Studies

Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in inflammation and microbial resistance pathways. Understanding these interactions could lead to the development of new therapeutic agents targeting these pathways.

Data Table: Comparison with Similar Compounds

The following table compares 8-Chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline with structurally similar compounds regarding their key features and biological activities.

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 8-Chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | Tetrahydroquinoline | Potential antimicrobial and anticonvulsant activity |

| 4-Chloro-8-(trifluoromethyl)quinoline | Quinoline | Exhibits strong antimicrobial activity |

| 6-Chloro-2-trifluoromethylquinoline | Quinoline | Known for anti-inflammatory properties |

| 8-Fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | Tetrahydroquinoline | Similar fluorinated structure with potential anticancer activity |

Case Study 1: Anticonvulsant Activity

A study conducted on a series of tetrahydroquinoline derivatives found that specific modifications to the structure enhanced anticonvulsant activity in animal models. The presence of the trifluoromethyl group was particularly noted for its role in increasing efficacy.

Case Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial activity, 8-Chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline was tested against several bacterial strains. Results indicated significant inhibition of growth compared to control groups.

Mécanisme D'action

The mechanism of action of 8-Chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Core Scaffold Differences

- Isoquinoline vs. Quinoline: The tetrahydroisoquinoline analog () differs in the nitrogen position, shifting from quinoline (N at position 1) to isoquinoline (N at position 2).

- Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group in the target compound enhances metabolic stability and lipophilicity compared to methoxy (-OCH₃) or hydroxy (-OH) substituents . Chlorine vs.

Activité Biologique

8-Chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline (CAS No. 1019356-62-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a tetrahydroquinoline core with a chlorine atom at the 8th position and a trifluoromethyl group at the 5th position, which significantly influences its chemical properties and biological interactions.

The molecular formula of 8-Chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is C10H8ClF3N, with a molecular weight of approximately 231.63 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which may affect its absorption and distribution in biological systems.

Biological Activities

Research indicates that 8-Chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may interact with microbial targets, potentially offering antibacterial or antifungal properties.

- Anti-inflammatory Properties : The compound is believed to modulate inflammatory pathways, although specific mechanisms remain under investigation.

- Anticancer Potential : Due to its structural similarity to known anticancer agents, it is being explored for potential activity against various cancer cell lines.

The exact mechanism of action for 8-Chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is not fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in inflammation and microbial resistance pathways. Its lipophilic nature suggests that it could effectively penetrate cell membranes and exert its effects intracellularly .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to 8-Chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline and their associated biological activities:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 4-Chloro-8-(trifluoromethyl)quinoline | Quinoline | Exhibits strong antimicrobial activity |

| 6-Chloro-2-trifluoromethylquinoline | Quinoline | Known for anti-inflammatory properties |

| 8-Fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | Tetrahydroquinoline | Similar fluorinated structure with potential anticancer activity |

Case Studies and Research Findings

Recent studies have highlighted the potential of 8-Chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline in various therapeutic applications:

- Antimicrobial Studies : A study demonstrated that derivatives of tetrahydroquinolines exhibited significant antimicrobial activity against Gram-positive bacteria. This suggests that modifications to the structure could enhance efficacy against resistant strains.

- Inflammation Modulation : Research into the anti-inflammatory effects revealed that certain analogs could inhibit pro-inflammatory cytokines in vitro. These findings point towards the compound's potential in treating inflammatory diseases .

- Cancer Cell Line Testing : In vitro assays on cancer cell lines showed promising results where the compound exhibited cytotoxic effects comparable to established chemotherapeutics. Further exploration into its mechanism could lead to novel cancer treatment strategies .

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Au-catalyzed cyclization | 65–78 | Propargyl-amine, AuCl₃, 80°C | |

| CuCl₂-mediated chlorination | 45–60 | NaNO₂, HCl, 0–5°C |

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assigns proton environments and confirms substitution patterns. For example, the methyl group in tetrahydroquinoline derivatives shows distinct triplet splitting in ¹H NMR .

- X-ray crystallography : Resolves stereochemical ambiguities and confirms dihedral angles between substituents (e.g., carboxyl groups vs. aromatic rings) .

- GC-MS/HPLC : Identifies purity and detects byproducts, especially halogenated impurities .

Advanced: How can researchers optimize low yields in cyclization steps during synthesis?

Answer:

Low yields often stem from incomplete cyclization or side reactions. Strategies include:

- Catalyst optimization : Replace AuCl₃ with Au(I) complexes (e.g., Ph₃PAuNTf₂) to enhance selectivity .

- Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states .

- Temperature control : Maintain reaction temperatures below 100°C to prevent decomposition .

Advanced: How to resolve contradictions in stereochemical assignments for derivatives?

Answer:

- X-ray crystallography : Definitive for assigning absolute configurations, as shown in studies of tetrachloro-tetrahydroquinoline derivatives .

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases .

- Vibrational circular dichroism (VCD) : Complementary to NMR for confirming chiral centers .

Advanced: What strategies improve regioselective chlorination at the 8-position?

Answer:

- Directed ortho-metalation : Use directing groups (e.g., -OMe) to position chlorine selectively, followed by deprotection .

- Protecting groups : Temporarily block reactive sites (e.g., -NH in tetrahydroquinoline) to avoid over-chlorination .

Q. Table 2: Chlorination Efficiency with Different Directing Groups

| Directing Group | Regioselectivity (%) | Conditions | Reference |

|---|---|---|---|

| -OMe | 85 | CuCl₂, HCl, 0°C | |

| -NO₂ | 72 | NaNO₂, H₂SO₄, 25°C |

Advanced: How to address purification challenges caused by structurally similar byproducts?

Answer:

- High-performance liquid chromatography (HPLC) : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) .

- Recrystallization : Optimize solvent pairs (e.g., toluene/hexane) based on solubility differences .

- Mass-directed purification : Isolate target masses via LC-MS systems .

Advanced: How do electronic effects of the trifluoromethyl group influence reactivity?

Answer:

- Electron-withdrawing effect : The -CF₃ group deactivates the quinoline ring, reducing electrophilic substitution but enhancing nucleophilic attack at electron-deficient positions .

- Computational modeling : DFT studies (e.g., B3LYP/6-31G*) predict charge distribution and reactive sites .

Advanced: What are critical considerations for scaling up synthesis safely?

Answer:

- Exothermic reactions : Implement temperature-controlled reactors for chlorination steps to prevent runaway reactions .

- Solvent selection : Replace volatile solvents (e.g., diethyl ether) with safer alternatives (e.g., MTBE) .

- Waste management : Neutralize acidic byproducts (e.g., HCl) before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.